

Core Photophysical and Chemical Properties

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Compound of Interest

Compound Name: **ATTO 465**
Cat. No.: **B15556038**

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ATTO 465 exhibits a significant Stokes shift, the difference between the maximum excitation and emission wavelengths, which is advantageous in reducing self-quenching and improving signal-to-noise ratios in fluorescence imaging.^[1] The dye is moderately hydrophilic and can be efficiently excited in the range of 420 to 465 nm.^[1] Its fluorescence is readily detectable with standard filter sets and laser lines commonly available on fluorescence microscopes and flow cytometers.

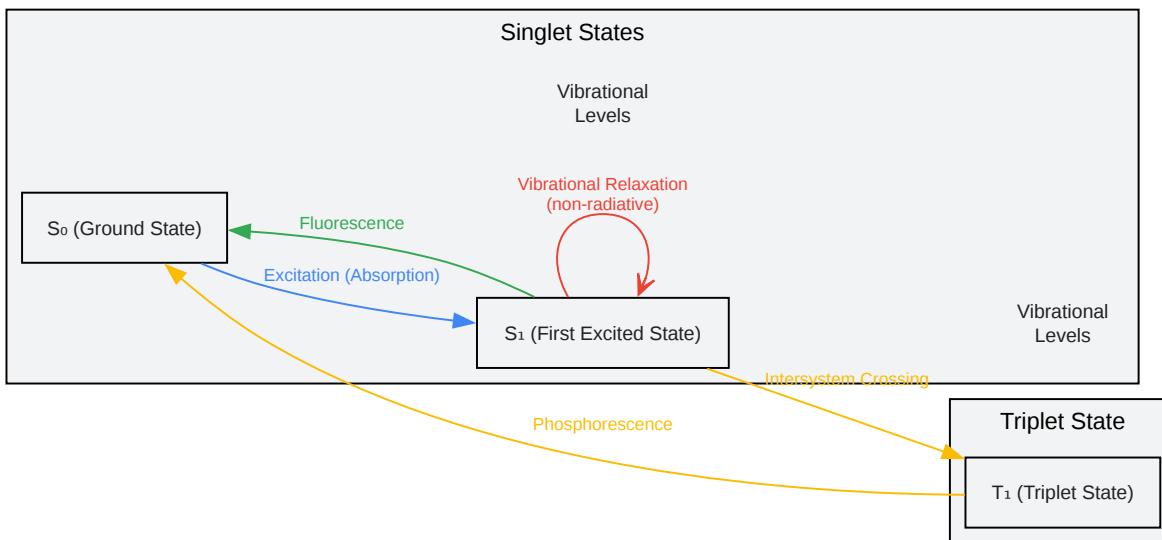
Quantitative Data Summary

The key photophysical properties of **ATTO 465** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Maximum Excitation Wavelength (λ_{abs})	453 nm	[2][3][4][5][6][7][8]
Maximum Emission Wavelength (λ_{fl})	506 nm[2][4][5], 508 nm[3][7] [8]	[2][3][4][5][7][8]
Molar Absorption Coefficient (ϵ_{max})	7.5 x 10 ⁴ M ⁻¹ cm ⁻¹	[2][3][4][5][8]
Fluorescence Quantum Yield (η_{fl})	70%[2], 75%[3][4][5][7][8]	[2][3][4][5][7][8]
Fluorescence Lifetime (τ_{fl})	5.0 ns	[2][3][4][5][8]
Stokes Shift	53 nm[2], 55 nm[1]	[1][2]
Correction Factor (CF260)	1.09[4], 1.12[3][8]	[3][4][8]
Correction Factor (CF280)	0.48[4], 0.54[3][8]	[3][4][8]

Visualizing Fluorescence: The Jablonski Diagram

The process of fluorescence can be conceptually understood through a Jablonski diagram. The following diagram illustrates the electronic state transitions that occur when a fluorophore like **ATTO 465** absorbs and emits light.



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Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Experimental Protocols: Labeling Proteins with ATTO 465 NHS Ester

ATTO 465 is available in several reactive forms, with the N-hydroxysuccinimide (NHS) ester being commonly used for labeling proteins and other biomolecules containing primary amines. [1][5] The following is a detailed protocol for a typical protein labeling reaction.

Materials

- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- **ATTO 465 NHS ester**
- Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Bicarbonate buffer (1 M, pH 8.3)

- Gel permeation chromatography column (e.g., Sephadex G-25)
- Elution buffer (e.g., PBS, pH 7.2)

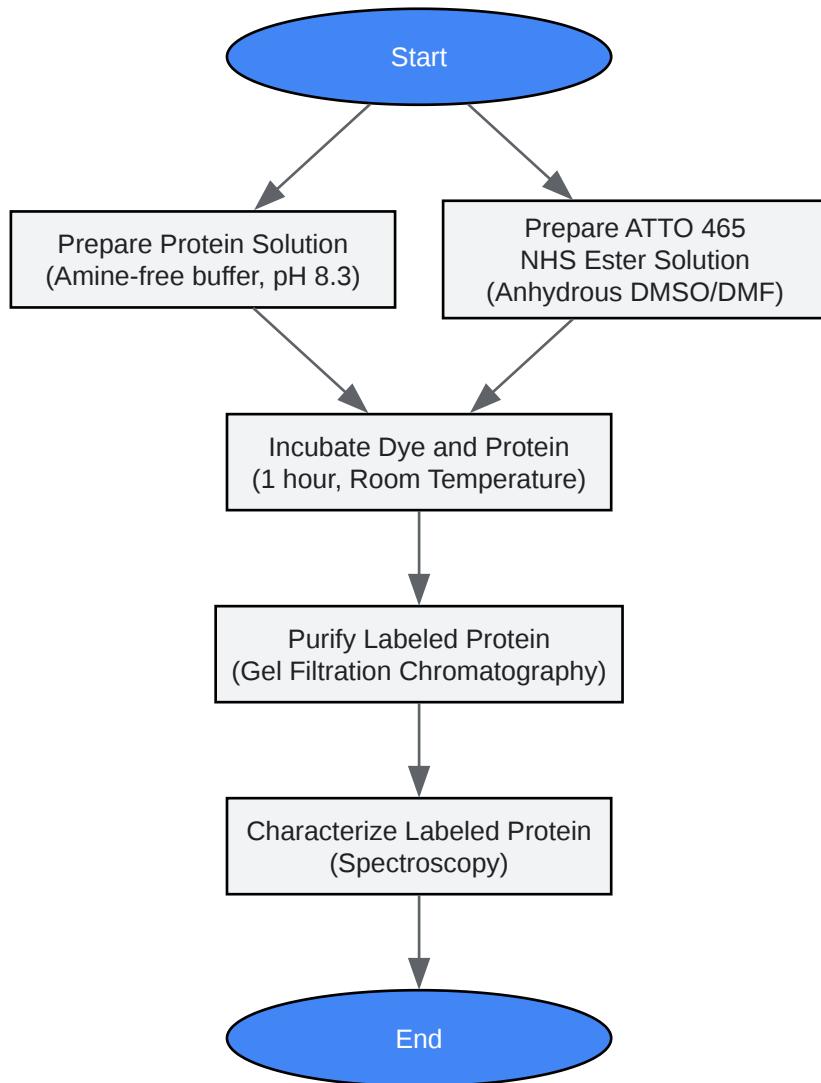
Procedure

- Protein Preparation:
 - Dissolve the protein in a suitable buffer such as 0.1 M sodium bicarbonate, pH 8.3, at a concentration of 2-10 mg/mL.[\[5\]](#)
 - Ensure the buffer is free of any amine-containing substances like Tris or glycine, as these will compete with the labeling reaction.[\[5\]](#) If necessary, dialyze the protein against PBS.[\[5\]](#)
- Dye Preparation:
 - Immediately before use, dissolve the **ATTO 465** NHS ester in anhydrous, amine-free DMF or DMSO to a concentration of 1-10 mg/mL.[\[5\]](#) This solution is sensitive to moisture and should be prepared fresh.
- Labeling Reaction:
 - The optimal molar ratio of dye to protein depends on the specific protein and the desired degree of labeling. A starting point is often a 5- to 10-fold molar excess of the dye.
 - Add the calculated amount of the **ATTO 465** NHS ester solution to the protein solution while gently vortexing.
 - Incubate the reaction for 1 hour at room temperature with continuous stirring.[\[5\]](#)
- Purification:
 - Separate the labeled protein from the unreacted dye using a gel permeation chromatography column (e.g., Sephadex G-25).[\[5\]](#)
 - Equilibrate the column with an appropriate buffer (e.g., PBS, pH 7.2).
 - Apply the reaction mixture to the column and elute with the equilibration buffer.

- The first colored band to elute is typically the labeled protein, while the free dye will elute later.[5]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the protein labeling and purification process.



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Workflow for labeling proteins with **ATTO 465** NHS ester.

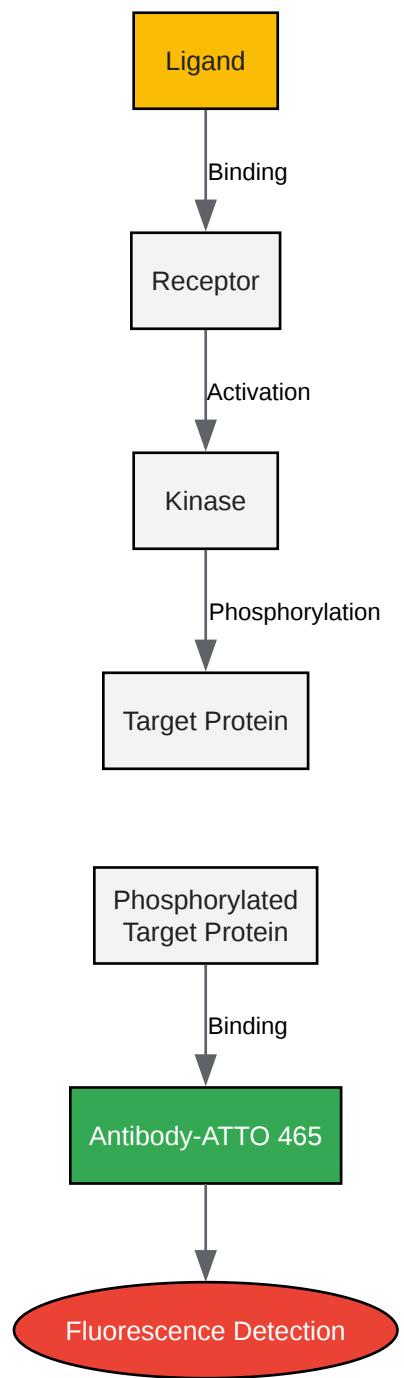
Applications in Research and Drug Development

ATTO 465 and its derivatives are utilized in a variety of fluorescence-based assays and imaging techniques.

- Multiplex Immunofluorescence (mIF): The unique spectral properties of **ATTO 465** derivatives, such as **ATTO 465-p**, allow for their use as nuclear counterstains in mIF, enabling the visualization of multiple protein targets within a single tissue section.[9][10] This is particularly valuable in immuno-oncology and other fields where understanding the spatial relationships of different cell types is crucial.
- Fluorescence Microscopy: The high brightness and photostability of **ATTO 465** make it an excellent choice for labeling antibodies, oligonucleotides, and other probes for fluorescence microscopy applications, including confocal and super-resolution imaging.
- Flow Cytometry: **ATTO 465** can be used to label cells or antibodies for analysis by flow cytometry, with its excitation and emission spectra being compatible with common laser lines and filter sets.

Example Signaling Pathway Application

ATTO 465-labeled biomolecules can be used to probe cellular signaling pathways. For instance, an antibody labeled with **ATTO 465** can be used to detect the phosphorylation of a target protein, a key event in many signaling cascades.



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